rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate: is a bicyclic compound with a unique structure that includes an acetamido group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Functionalization: The precursor undergoes functionalization to introduce the acetamido and carboxylate groups. This can be achieved through a series of reactions, including acylation and esterification.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets in biological systems. The acetamido group may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound lacks the acetamido group but shares the bicyclic structure.
rac-methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride: This compound has an amino group instead of an acetamido group.
Uniqueness: rac-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of both the acetamido and carboxylate ester groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
72431-85-7 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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